![molecular formula C11H23NO B13235775 2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol is an organic compound that features a cyclohexyl ring substituted with an isopropyl group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol typically involves the reaction of 4-(Propan-2-yl)cyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethanol moiety can interact with receptors or enzymes, modulating their activity. The cyclohexyl ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Propan-2-yl)cyclohexylamine
- Cyclohexanol
- 2-(2-Aminoethylamino)ethanol
Uniqueness
2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol is unique due to the combination of its cyclohexyl ring and aminoethanol moiety This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-[(4-propan-2-ylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(6-4-10)12-7-8-13/h9-13H,3-8H2,1-2H3 |
Clé InChI |
YDMATXJNUNPJNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



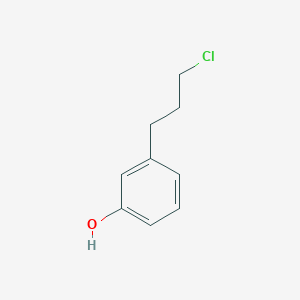
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
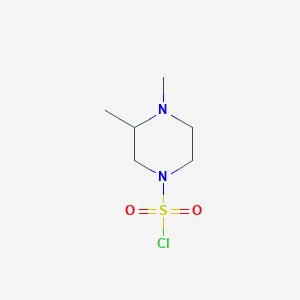
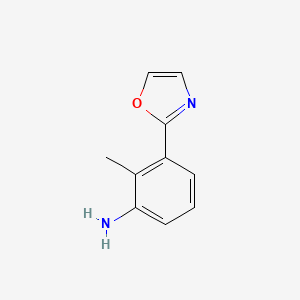
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
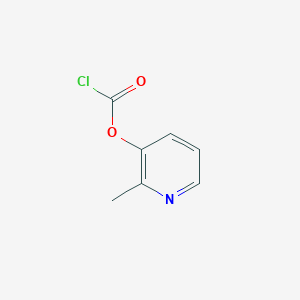
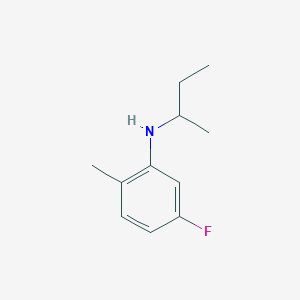
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
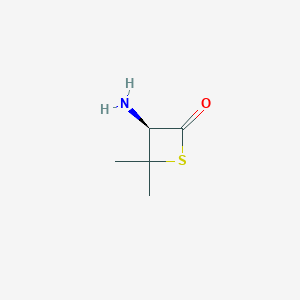
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)
